molecular formula C8H12N2 B13567000 4-ethenyl-1,3,5-trimethyl-1H-pyrazole

4-ethenyl-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B13567000
M. Wt: 136.19 g/mol
InChI Key: NPOJBFOONLZFLA-UHFFFAOYSA-N
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Description

4-Ethenyl-1,3,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethenyl group and three methyl groups attached to the pyrazole ring, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate ethenylating agent. One common method includes the use of vinyl halides under basic conditions to introduce the ethenyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the ethenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated pyrazoles.

Scientific Research Applications

4-Ethenyl-1,3,5-trimethyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-1,3,5-trimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    4-Ethynyl-1,3,5-trimethyl-1H-pyrazole: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.

    1,3,5-Trimethyl-4-iodo-1H-pyrazole: Contains an iodine atom, which can be used for further functionalization.

Uniqueness

4-Ethenyl-1,3,5-trimethyl-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-ethenyl-1,3,5-trimethylpyrazole

InChI

InChI=1S/C8H12N2/c1-5-8-6(2)9-10(4)7(8)3/h5H,1H2,2-4H3

InChI Key

NPOJBFOONLZFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C=C

Origin of Product

United States

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